n-(3-Methylphenethyl)cyclopentanamine
Description
N-(3-Methylphenethyl)cyclopentanamine is a secondary amine featuring a cyclopentane ring substituted with a phenethyl group bearing a methyl group at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C14H21N/c1-12-5-4-6-13(11-12)9-10-15-14-7-2-3-8-14/h4-6,11,14-15H,2-3,7-10H2,1H3 |
InChI Key |
PJFPYYOVJOBQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Methylphenethyl)cyclopentanamine typically involves the reaction of cyclopentanamine with 3-methylphenethyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(3-Methylphenethyl)cyclopentanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), converting the compound into various amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Secondary and tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry: n-(3-Methylphenethyl)cyclopentanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems, including enzyme interactions and receptor binding .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, contributing to the development of new products with unique properties .
Mechanism of Action
The mechanism of action of n-(3-Methylphenethyl)cyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. Pathways involved may include neurotransmitter modulation and enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-(3-Methylphenethyl)cyclopentanamine and similar compounds:
Substituent Effects on Pharmacological Activity
- Methyl vs. Methoxy groups, however, may improve solubility and metabolic stability.
- Halogenated Derivatives : Fluorine and chlorine substitutions (e.g., in N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine) enhance binding affinity to NMDA receptors, as seen in PET tracers like [¹¹C]HACH242 . These halogens also reduce oxidative metabolism, prolonging half-life .
Neurological Targets
- NMDA Receptor Imaging : Carbon-11-labeled cyclopentanamine derivatives, such as [¹¹C]HACH242, demonstrate high specificity for NR2B-containing NMDA receptors, highlighting the scaffold's utility in neuroimaging .
Biological Activity
n-(3-Methylphenethyl)cyclopentanamine is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H21N |
| Molecular Weight | 203.32 g/mol |
| IUPAC Name | N-[2-(3-methylphenyl)ethyl]cyclopentanamine |
| InChI Key | PJFPYYOVJOBQPV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)CCNC2CCCC2 |
The compound features a cyclopentane ring and a 3-methylphenethyl group, which contributes to its distinctive chemical behavior and biological activity .
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between cyclopentanamine and 3-methylphenethyl bromide under basic conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) with potassium carbonate as a base .
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group facilitates hydrogen bonding and ionic interactions, influencing enzyme activity and receptor binding .
Mechanism of Action:
- Neurotransmitter Modulation: The compound may affect neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzyme Inhibition: It can inhibit specific enzymes, which may lead to therapeutic effects in various conditions.
Case Studies and Research Findings
- Case Study: Enzyme Interaction Analysis
- Case Study: Receptor Binding Affinity
Applications in Research and Industry
This compound serves as a valuable building block in organic synthesis, enabling the development of more complex molecules for pharmaceutical research. Its unique properties make it suitable for studying the effects of amine derivatives on biological systems, particularly in drug design and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
